molecular formula C17H14N6O4S B15044396 (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B15044396
M. Wt: 398.4 g/mol
InChI Key: VJZSBVVMTCKYGU-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide” is a complex organic molecule that belongs to the class of hydrazones and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a hydrazine derivative with a pyrazole carboxylic acid derivative. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions (around 80-100°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve:

  • Large-scale batch reactors
  • Continuous flow reactors for improved efficiency
  • Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Chemistry

  • Used as intermediates in the synthesis of more complex organic molecules
  • Studied for their unique chemical properties and reactivity

Biology

  • Investigated for their potential as enzyme inhibitors
  • Studied for their interactions with biological macromolecules

Medicine

  • Explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents
  • Used in drug design and development

Industry

  • Utilized in the development of new materials with specific properties
  • Employed in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

  • Inhibition of enzyme activity by binding to the active site
  • Modulation of receptor activity by acting as an agonist or antagonist

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Uniqueness

  • The presence of the nitrophenyl group in the compound provides unique electronic properties
  • The methoxyphenyl group contributes to its specific reactivity and biological activity

Properties

Molecular Formula

C17H14N6O4S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-5-(4-nitrophenyl)-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C17H14N6O4S/c1-27-13-5-3-2-4-12(13)19-20-15-14(21-22(16(15)24)17(18)28)10-6-8-11(9-7-10)23(25)26/h2-9,21H,1H3,(H2,18,28)

InChI Key

VJZSBVVMTCKYGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(NN(C2=O)C(=S)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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